Benzimidazoles are characterized by a benzene ring fused to an imidazole ring. They are known for their diverse biological activities, including antitumor [], antimicrobial [, , , ], antiviral [], anti-inflammatory [], and anti-HIV properties [].
Pyrrolidinones are five-membered lactams containing a nitrogen atom in the ring. They are found in many drugs and exhibit various pharmacological activities, including anticonvulsant, nootropic, and anxiolytic effects [].
Compounds combining benzimidazole and pyrrolidinone moieties have shown promise as potential drug candidates for treating various diseases, including Alzheimer's disease [] and cancer [].
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a unique structure that integrates a pyrrolidin-2-one core with substituted benzodiazole and methoxyphenyl groups, which may influence its biological activity.
The synthesis of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step reactions that may include:
The molecular structure of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one can be represented using various structural notation systems:
InChI=1S/C21H19N3O2/c1-3-11-23-19-10-5-4-9-18(19)22-21(23)15-12-20(25)24(14-15)16-7-6-8-17(13-16)26-2/h1,4-10,13,15H,11-12,14H2,2H3
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C.
This structural complexity suggests potential interactions with biological targets due to the presence of multiple functional groups.
The compound can undergo various chemical reactions typical for benzodiazole derivatives:
The mechanism of action for compounds like 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is often linked to their ability to interact with specific biological targets:
Research indicates that similar compounds have shown promise in modulating pathways associated with cancer and inflammation .
The physical properties of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
This compound holds potential for various scientific applications:
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1